

# In-Depth Technical Guide to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

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## Compound of Interest

**Compound Name:** 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

**Cat. No.:** B188211

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This technical guide provides a comprehensive overview of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, presenting data in a structured format for ease of comparison and use in a laboratory setting.

## Chemical Identity and Synonyms

**1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** is a piperidine derivative characterized by a tosyl group attached to the piperidine nitrogen and a carboxylic acid group at the 3-position of the piperidine ring.

Synonyms:

- 1-Tosylpiperidine-3-carboxylic acid
- N-Tosylpiperidine-3-carboxylic acid
- 1-(p-Tolylsulfonyl)piperidine-3-carboxylic acid
- 1-(4-methylphenyl)sulfonylpiperidine-3-carboxylic acid[1]
- 1-(Toluene-4-sulfonyl)nipecotic acid

CAS Number: 5134-62-3[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub> S	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	283.34 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as DMSO and methanol.	

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** is not readily available in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would typically involve the tosylation of a piperidine-3-carboxylic acid derivative.

A plausible synthetic route is the reaction of piperidine-3-carboxylic acid (nipecotic acid) or its ester derivative with p-toluenesulfonyl chloride in the presence of a suitable base.

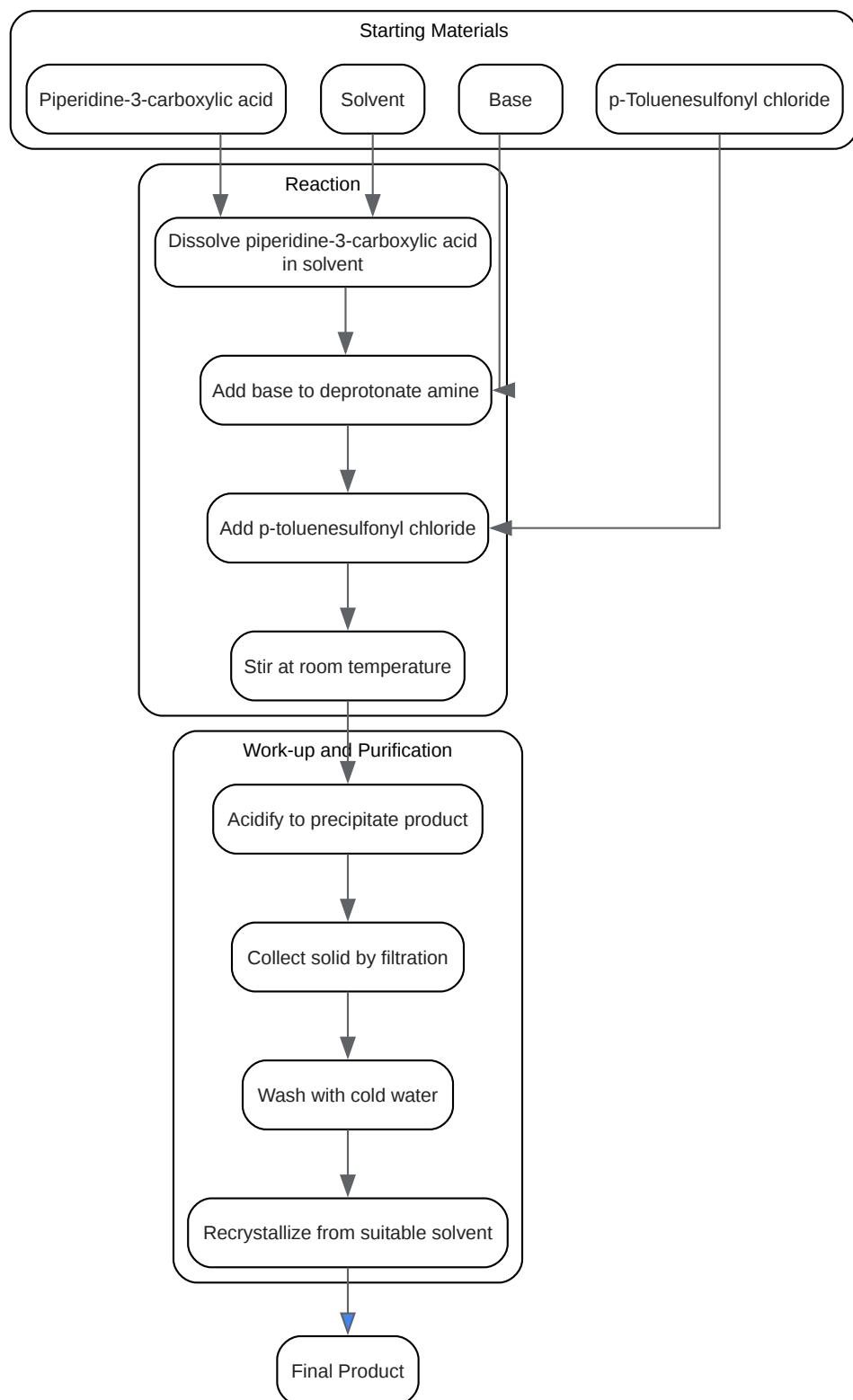
General Experimental Protocol (Hypothetical):

- Dissolution: Dissolve piperidine-3-carboxylic acid in a suitable solvent, such as a mixture of water and a polar aprotic solvent (e.g., tetrahydrofuran or dioxane).

- Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide or triethylamine, to deprotonate the secondary amine of the piperidine ring.
- Tosylation: Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
- Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**.

Experimental Workflow Diagram:

## General Synthesis Workflow

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Caption: A generalized workflow for the synthesis of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**.

## Potential Applications and Biological Relevance

While specific biological activities for **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** are not extensively documented, the piperidine scaffold is a common motif in many biologically active compounds. The tosyl group can modulate the physicochemical properties of the molecule, such as lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Derivatives of piperidine-carboxylic acids are explored for a variety of therapeutic targets. For instance, related piperidine derivatives have been investigated for their potential as inhibitors of enzymes or as ligands for receptors in the central nervous system. The carboxylic acid moiety provides a handle for further chemical modifications, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Potential Research Areas:

- Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.
- Organic Synthesis: As a starting material or intermediate in multi-step organic syntheses.<sup>[4]</sup>

Signaling Pathway Involvement (Hypothetical):

Given the lack of specific biological data, a diagram of a signaling pathway is not applicable at this time. However, should this compound or its derivatives be found to interact with a specific biological target, such a diagram could be constructed to illustrate its mechanism of action. For example, if it were found to be an enzyme inhibitor, a diagram could show the enzyme, its substrate, the product, and the inhibitory action of the compound.

## Data Summary

The following table summarizes the key identifiers for **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**.

Identifier	Value	Reference
IUPAC Name	1-(Toluene-4-sulfonyl)piperidine-3-carboxylic acid	
CAS Number	5134-62-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub> S	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	283.34 g/mol	<a href="#">[2]</a>
InChI Key	IZPMTGWZPCZFNW-UHFFFAOYSA-N	<a href="#">[1]</a>

## Conclusion

**1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** is a chemical compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data and biological activity studies are limited in the public domain, its structural features suggest it could serve as a valuable building block for the development of novel chemical entities. Further research is warranted to fully elucidate its properties and potential applications.

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